Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxymethyl, methyl, and piperazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of tumor growth in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the additional substituents found in benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-.
N-(3-Methoxy-4-methylphenyl)benzenesulfonamide: A similar compound with a different substitution pattern.
4-Methoxy-N-[3-(methoxymethyl)phenyl]benzenesulfonamide: Another related compound with variations in the substituents.
Uniqueness
The uniqueness of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase with high selectivity makes it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C19H25N3O3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-15-6-7-18(13-19(15)22-10-8-20-9-11-22)26(23,24)21-17-5-3-4-16(12-17)14-25-2/h3-7,12-13,20-21H,8-11,14H2,1-2H3 |
InChI Key |
QSZKEUGVLSYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCNCC3 |
Origin of Product |
United States |
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